![molecular formula C12H12N2 B1301838 4-(3-Methyl-2-Pyridyl)aniline CAS No. 885955-74-8](/img/structure/B1301838.png)
4-(3-Methyl-2-Pyridyl)aniline
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Overview
Description
“4-(3-Methyl-2-Pyridyl)aniline” is a chemical compound with the molecular formula C12H12N2 . It is used as a reagent in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-2-Pyridyl)aniline” consists of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI key is RRJCQDVMUGNYKU-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis
“4-(3-Methyl-2-Pyridyl)aniline” is used in chemical synthesis . It is a compound with a molecular weight of 184.24 . It is an off-white to light yellow solid .
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Nickel (0) Catalyzed Dehydrogenative
“4-(3-Methyl-2-Pyridyl)aniline” can be used in nickel (0) catalyzed dehydrogenative . This is a type of reaction that involves the removal of hydrogen from a molecule.
Life Science Research
This compound is used in life science research . It can be used in various experiments and studies related to life sciences.
Chromatography and Mass Spectrometry
“4-(3-Methyl-2-Pyridyl)aniline” can be used in chromatography and mass spectrometry . These are techniques used to separate, identify, and quantify matter.
Biopharma Production
This compound is used in biopharma production . It can be used in the production of biopharmaceuticals, which are medical drugs produced using biotechnology.
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of “4-(3-Methyl-2-Pyridyl)aniline” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
4-(3-methylpyridin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJCQDVMUGNYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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